Chlorobutyl cyclohexanecarboxylate

Description

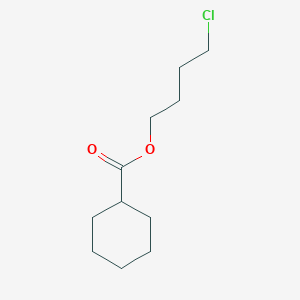

Chlorobutyl cyclohexanecarboxylate is a chlorinated derivative of butyl cyclohexanecarboxylate, characterized by a chlorine atom substituted on the butyl chain. This structural modification distinguishes it from simpler esters, such as methyl or ethyl cyclohexanecarboxylate. For example, methyl cyclohexanecarboxylate (CAS 110-42-9) is a methyl ester with a cyclohexanecarboxylate backbone, classified under organic methyl esters . This compound’s chlorine substituent likely enhances its reactivity and alters physical properties compared to non-halogenated esters.

Properties

Molecular Formula |

C11H19ClO2 |

|---|---|

Molecular Weight |

218.72 g/mol |

IUPAC Name |

4-chlorobutyl cyclohexanecarboxylate |

InChI |

InChI=1S/C11H19ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h10H,1-9H2 |

InChI Key |

BGBTUVRYANVYCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Chlorobutyl cyclohexanecarboxylate shares a cyclohexanecarboxylate core with other esters but differs in its alkyl chain and halogenation. Below is a comparative analysis with methyl cyclohexanecarboxylate and other related compounds:

*Data for methyl cyclohexanecarboxylate are approximate based on methyl ester analogs ; other values are theoretical estimates.

Research Findings and Limitations

Evidence-Based Insights

The provided evidence lacks direct data on this compound but highlights trends for methyl esters. For instance, methyl decanoate (CAS 110-42-9) and methyl ethers (e.g., dimethyl ether, CAS 115-10-6) are documented with distinct physicochemical profiles, emphasizing the impact of functional groups on properties .

Theoretical Predictions

Boiling Point : this compound’s higher molecular weight and chlorine’s polarizability likely elevate its boiling point compared to methyl and butyl analogs.

Solubility : The chlorine substituent reduces water solubility further, aligning with trends in halogenated hydrocarbons.

Stability : Chlorine may increase susceptibility to hydrolysis under basic conditions, a critical consideration for storage and synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.